Home > Products > Screening Compounds P81869 > 2,6-DIMETHOXY-4-{1H-PHENANTHRO[9,10-D]IMIDAZOL-2-YL}PHENOL
2,6-DIMETHOXY-4-{1H-PHENANTHRO[9,10-D]IMIDAZOL-2-YL}PHENOL -

2,6-DIMETHOXY-4-{1H-PHENANTHRO[9,10-D]IMIDAZOL-2-YL}PHENOL

Catalog Number: EVT-6224139
CAS Number:
Molecular Formula: C23H18N2O3
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-Dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol is a small organic molecule that has gained significant attention in biochemical and medicinal chemistry research due to its potent and selective inhibitory activity against the enzyme neutral sphingomyelinase 2 (nSMase2) [, ]. This enzyme plays a crucial role in the biosynthesis of ceramide, a lipid signaling molecule involved in various cellular processes, including apoptosis, inflammation, and the biogenesis of extracellular vesicles (EVs) [].

Mechanism of Action

2,6-Dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol functions as a potent and selective inhibitor of nSMase2 [, ]. While the precise mechanism of inhibition is not elaborated upon in the abstracts, it likely involves binding to the enzyme's active site, hindering its catalytic activity, and thereby reducing ceramide production []. This inhibition of nSMase2 activity ultimately impacts the biogenesis and release of EVs, highlighting its potential therapeutic value in conditions involving dysregulated EV signaling [, , ].

Applications
  • Inhibiting EV Biogenesis: 2,6-Dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol effectively reduces EV release into the plasma by inhibiting nSMase2 activity []. This inhibition has been demonstrated in a mouse model of acute brain injury, suggesting its potential in treating conditions involving excessive EV production or the propagation of pathological cargo within EVs [].
  • Reducing Tau Propagation: In a mouse model of tau propagation, oral administration of a prodrug of 2,6-Dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol effectively inhibited brain nSMase2 activity and blocked the spread of hyperphosphorylated tau (pTau) to the contralateral hippocampus []. This finding suggests its potential as a therapeutic strategy in neurodegenerative diseases like Alzheimer’s disease, where pTau propagation contributes to disease progression [].
Future Directions
  • Pharmacokinetic Optimization: While 2,6-Dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol shows promise, its poor oral pharmacokinetics and rapid clearance pose challenges for clinical translation [, ]. Exploring prodrug strategies or alternative formulations to improve its absorption, distribution, metabolism, and excretion properties will be vital for enhancing its therapeutic potential.

(R)-(1-(3-(3,4-Dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC)

  • Compound Description: PDDC is a recently discovered neutral sphingomyelinase 2 (nSMase2) inhibitor. Initial testing suggests that it exhibits differential effects on cell viability and extracellular vesicle (EV) marker secretion compared to other nSMase2 inhibitors. This indicates potential side effects on lysosomal and autophagic degradation pathways.
  • Relevance: While structurally distinct from 2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol (DPTIP), both compounds are grouped into the same category of neutral sphingomyelinase 2 (nSMase2) inhibitors. This shared biological activity makes PDDC a relevant compound for comparison.

2,6-Dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol (DPTIP)

    Dendrimer-DPTIP (D-DPTIP)

    • Compound Description: D-DPTIP is a dendrimer conjugate of DPTIP designed to overcome the limitations of DPTIP's poor pharmacokinetics. In vivo studies show that D-DPTIP effectively reduces plasma EVs and inhibits the spread of hyperphosphorylated tau in a mouse model, highlighting its potential as a therapeutic agent for Alzheimer's disease.
    • Compound Description: Due to DPTIP's poor oral pharmacokinetics, researchers developed prodrugs, such as P18, by masking its phenolic hydroxyl group. P18, featuring a 2′,6′-diethyl-1,4′-bipiperidinyl promoiety, showed significantly improved plasma and brain exposure compared to DPTIP when administered orally. It also demonstrated enhanced DPTIP half-life and significant inhibition of nSMase2 activity and EV release in an acute brain injury model.

    4-(2-(5-(tert-Butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid (Compound 1)

    • Compound Description: This compound acts as a reversible luminescent sensor for cyanide and mercury ions. It exhibits fluorescence quenching upon binding with cyanide ions, while the resulting cyanohydrin can be used to detect mercury ions through metal-assisted elimination.

    4-(2-(5-(tert-Butyl)-3-formyl-2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzoic acid (Compound 2)

    • Compound Description: Similar to Compound 1, this imidazole derivative functions as a reversible luminescent sensor for cyanide and mercury ions. It displays fluorescence quenching upon interaction with cyanide ions, and the formed cyanohydrin can be employed to detect mercury ions.

    Properties

    Product Name

    2,6-DIMETHOXY-4-{1H-PHENANTHRO[9,10-D]IMIDAZOL-2-YL}PHENOL

    IUPAC Name

    2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol

    Molecular Formula

    C23H18N2O3

    Molecular Weight

    370.4 g/mol

    InChI

    InChI=1S/C23H18N2O3/c1-27-18-11-13(12-19(28-2)22(18)26)23-24-20-16-9-5-3-7-14(16)15-8-4-6-10-17(15)21(20)25-23/h3-12,26H,1-2H3,(H,24,25)

    InChI Key

    BIVKZOXWQFAEOH-UHFFFAOYSA-N

    SMILES

    COC1=CC(=CC(=C1O)OC)C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53

    Canonical SMILES

    COC1=CC(=CC(=C1O)OC)C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.